5-(furan-3-yl)-1H-indole
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Overview
Description
“5-(furan-3-yl)-1H-indole” is a compound that contains a furan ring and an indole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Synthesis Analysis
The synthesis of “5-(furan-3-yl)-1H-indole” can be achieved through a multi-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent . This protocol provides an effective route for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .Molecular Structure Analysis
The molecular structure of “5-(furan-3-yl)-1H-indole” consists of a furan ring and an indole ring. The furan ring makes a dihedral angle with the indole ring . The exact angle and other structural details may vary depending on the specific conditions and the presence of any substituents.Scientific Research Applications
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Synthesis of Five-Membered Heterocycles Using Water as a Solvent
- Application : This research focuses on the synthesis of five-membered heterocycles using water as a solvent. The study emphasizes the importance of water due to its modest cost, easy accessibility, and non-toxic and non-flammable attributes .
- Method : An efficient and simple synthesis of 2-(cyclohexylamino)-3-aryl-indeno[1,2-b]furan-4-ones was achieved via a one-pot three-component reaction of aldehydes, cyclohexylisocyanide, and 1,3-indandione in water .
- Results : The reaction was carried out in water for 5 hours and yielded excellent results .
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Furan Platform Chemicals Beyond Fuels and Plastics
- Application : This research discusses the use of furan platform chemicals (FPCs) derived from biomass. The study highlights the potential of these chemicals in various applications beyond fuels and plastics .
- Method : The synthesis of active pharmaceutical ingredients is illustrated in the study .
- Results : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Application : This research discusses the use of furan platform chemicals (FPCs) derived from biomass. The study highlights the potential of these chemicals in various applications beyond fuels and plastics .
- Method : The synthesis of active pharmaceutical ingredients is illustrated in the study .
- Results : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
-
Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives
- Application : This research focuses on the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives through a one-pot three-component reaction of readily available starting materials .
- Method : The reaction involves arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
- Results : The synthesis resulted in a series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Application : This research discusses the use of furan platform chemicals (FPCs) derived from biomass. The study highlights the potential of these chemicals in various applications beyond fuels and plastics .
- Method : The synthesis of active pharmaceutical ingredients is illustrated in the study .
- Results : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
-
Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives
- Application : This research focuses on the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives through a one-pot three-component reaction of readily available starting materials .
- Method : The reaction involves arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
- Results : The synthesis resulted in a series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates .
Future Directions
Furan platform chemicals, which include “5-(furan-3-yl)-1H-indole”, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The manufacture and uses of furan platform chemicals directly available from biomass are areas of active research .
properties
IUPAC Name |
5-(furan-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROHJHXMCNULF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692927 |
Source
|
Record name | 5-(Furan-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-3-yl)-1H-indole | |
CAS RN |
144104-53-0 |
Source
|
Record name | 5-(Furan-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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